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Compound of Interest

Compound Name: 5-Aminoisoxazol-3(2H)-one

Cat. No.: B1266727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 5-Aminoisoxazol-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry

and drug development. Due to the limited availability of direct experimental spectra for this

specific molecule in publicly accessible literature, this guide presents predicted spectroscopic

data based on the analysis of structurally related isoxazole derivatives. The methodologies

provided are standard protocols applicable for the acquisition of high-quality spectral data.

5-Aminoisoxazol-3(2H)-one exists in tautomeric equilibrium with 5-amino-3-hydroxyisoxazole.

The spectroscopic data presented herein considers the 3(2H)-one tautomer.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for 5-Aminoisoxazol-3(2H)-
one based on characteristic values for isoxazole derivatives and general principles of

spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 - 11.5 Broad Singlet 1H NH (ring)

~6.5 - 7.5 Broad Singlet 2H NH₂ (amino)

~5.0 - 5.5 Singlet 1H CH (ring)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, Frequency: 100 MHz)

Chemical Shift (δ, ppm) Assignment

~170 - 175 C=O (C3)

~155 - 160 C-NH₂ (C5)

~85 - 95 CH (C4)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretching (NH and NH₂)

~1700 Strong
C=O stretching (amide

carbonyl)

~1650 Medium N-H bending

~1600 Medium C=C stretching

1300 - 1100 Medium C-N stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity Assignment

100 High [M]⁺ (Molecular Ion)

72 Medium [M - CO]⁺

56 Medium [M - NH₂CO]⁺

44 High [H₂NCO]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 5-Aminoisoxazol-3(2H)-one.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a 5 mm NMR tube.

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Instrumentation:

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample to ensure optimal magnetic field

homogeneity.

Acquire a one-dimensional ¹H spectrum using a standard single-pulse experiment.

Set the spectral width to approximately 15 ppm, centered around 7 ppm.

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

Set the spectral width to approximately 220 ppm.

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds. A sufficient number

of scans should be acquired to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transform to the raw Free Induction Decay (FID) data.

Perform phase and baseline corrections using appropriate NMR software.

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,

DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

Mix the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.[1]

Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a

transparent pellet.[1]

Instrumentation:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

Place the sample pellet in the sample holder and record the sample spectrum.
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Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile

solvent such as methanol or acetonitrile.

Instrumentation:

Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization

- EI or Electrospray Ionization - ESI).

Data Acquisition (EI Mode):

Introduce the sample into the ion source, where it is vaporized and bombarded with a

high-energy electron beam.[2][3]

The resulting ions are accelerated and separated by a mass analyzer based on their

mass-to-charge (m/z) ratio.[2][3]

Acquire spectra over a relevant m/z range (e.g., m/z 20-200).

Data Analysis:

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.[4]

Analyze the fragmentation pattern to gain structural information. The most intense peak is

designated as the base peak.[4]

Visualizations
Spectroscopic Analysis Workflow
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Workflow for Spectroscopic Analysis of 5-Aminoisoxazol-3(2H)-one

Compound Preparation

Spectroscopic Characterization

Data Interpretation & Validation

Synthesis & Purification

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Final Characterization Report

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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